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Comparative Study: Lactose Monohydrate vs.
Microcrystalline Cellulose as Tablet Fillers
A comprehensive guide for researchers, scientists, and drug development professionals.

In the formulation of solid oral dosage forms, the selection of appropriate excipients is

paramount to achieving desired tablet properties and therapeutic outcomes. Among the most

widely used fillers, or diluents, are Lactose Monohydrate and Microcrystalline Cellulose (MCC).

While both serve to increase the bulk of the formulation to a practical size for compression,

their distinct physicochemical and mechanical properties impart significantly different

characteristics to the final tablet. This guide provides an objective, data-driven comparison of

these two essential excipients.

Physicochemical and Powder Properties
The inherent properties of the filler dictate the behavior of the powder blend during

manufacturing and influence the quality of the final tablet.

Lactose Monohydrate is a crystalline disaccharide. Its particles are often large and acicular

(needle-shaped), which can sometimes lead to poor flowability and mixing issues.[1] However,

various grades, such as spray-dried lactose, are available to improve these characteristics.[2]

Lactose is known for its brittle fracture upon compression, meaning the particles break into

smaller fragments.[2][3]
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Microcrystalline Cellulose (MCC) is a purified, partially depolymerized cellulose. It consists of

porous, irregularly shaped particles composed of fibrous aggregates.[1] This structure allows

MCC to deform plastically under compression, where particles rearrange and lock together,

forming strong, cohesive compacts.[2][3]

The following table summarizes key powder properties based on experimental data.

Table 1: Comparative Powder Properties of Lactose Monohydrate and MCC

Property
Lactose
Monohydrate

Microcrystalline
Cellulose (MCC)

Significance in
Tableting

Morphology

Crystalline,
acicular
particles[1]

Irregularly shaped,
fibrous, porous
particles[1]

Affects packing,
flow, and
compaction
mechanism.

Primary Compaction

Mechanism
Brittle Fracture[2][3]

Plastic Deformation[2]

[3]

Determines tablet

strength and response

to lubricants.

Angle of Repose (°) 59.4 ± 0.1 51.5 ± 0.1

Indicates flowability;

lower values suggest

better flow.

Hausner Ratio 1.48 ± 0.00 1.41 ± 0.01

Measures powder

compressibility and

flow; values >1.25

indicate poor flow.[1]

| Carr's Index (%) | 32.5 ± 0.01 | 29.0 ± 0.01 | Indicates compressibility and flowability; lower

values are better.[1] |

Data sourced from a study comparing the excipients directly.[1] Note that properties can vary

significantly between different grades of each excipient.
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The choice of filler has a profound impact on the mechanical strength (hardness and friability)

and the functional performance (disintegration and drug release) of the compressed tablet.

Compressibility and Tablet Strength: MCC is renowned for its excellent compressibility,

producing tablets with high tensile strength and low friability even at low compression forces.[1]

Its plastic deformation allows for the formation of a high number of strong intermolecular bonds.

[3] Lactose, due to its brittle nature, often requires higher compression forces to achieve

comparable hardness and can be more sensitive to the negative effects of lubricants, which

can coat the fragmented surfaces and hinder bonding.[3] However, the fragmentation of lactose

can create new, clean surfaces for bonding, which is also a mechanism for forming strong

tablets.[2]

Disintegration and Dissolution: MCC acts as a disintegrant by drawing water into the tablet

matrix via capillary action (wicking), causing the tablet to swell and break apart rapidly.[3]

Lactose is water-soluble and typically dissolves, leading to tablet disintegration by erosion.[1][3]

This can result in slower disintegration compared to the bursting action provided by MCC.[3]

Consequently, drug release from MCC-based tablets is often faster.[4]

Table 2: Comparative Mechanical and Functional Properties of Tablets
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Property
Tablets with
Lactose

Tablets with MCC
Significance in
Tableting

Tensile Strength

(MNm⁻²)
1.50 3.37

Measures the force
required to break a
tablet
diametrically;
higher values
indicate stronger
tablets.[1]

Friability (%) 4.76 0.01

Represents weight

loss due to abrasion;

values <1% are

generally acceptable.

[1]

Disintegration Time

(min)
27.0 39.0

The time taken for a

tablet to break into

smaller particles in a

liquid medium.[1]

| Dissolution Time (t₈₀ - 80% release) | 39.0 min | > 60 min | The time required for 80% of the

active pharmaceutical ingredient (API) to dissolve.[1] |

Data sourced from a study using paracetamol as a model drug.[1] It is important to note that in

this specific study, the MCC tablets showed a longer disintegration and dissolution time, which

can be formulation-dependent. Other studies suggest MCC generally promotes faster

disintegration.[3] For instance, one study found that high concentrations of MCC could lead to

slower disintegration, while another indicated that lactose-containing formulations released

over 99% of the drug in 8 hours, compared to 85% for MCC formulations.[4]

Visualization of Experimental and Manufacturing
Processes
To better understand the comparative evaluation and application of these fillers, the following

diagrams illustrate the typical workflows.
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Caption: Experimental workflow for comparing tablet fillers.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b1180014?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Role of Filler

Start: API & Excipients

Dispensing

Blending
(API + Filler + Disintegrant)

Final Blending
(with Lubricant)

Tablet Compression

In-Process Quality Control
(Weight, Hardness, Thickness)

Coating (Optional)

Packaging

Filler Properties:
- Flowability

- Compressibility
- Dilution Capacity

Influences
Mixing Uniformity

Determines
Tablet Strength

& Friability

Impacts
Disintegration &

Dissolution

Click to download full resolution via product page

Caption: Role of fillers in the direct compression tablet manufacturing process.
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Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible comparison of tablet

fillers. The following are standard protocols for key tablet evaluation tests, based on United

States Pharmacopeia (USP) general chapters.

A. Tablet Breaking Force (Hardness)
Objective: To determine the force required to cause a tablet to fail in a specific plane.

Apparatus: A calibrated tablet hardness tester with two parallel platens.

Protocol (based on USP <1217>):

Place a single tablet between the two platens, ensuring it is aligned diametrically for round

tablets.[5]

Initiate the tester, which moves one platen to apply a compressive force to the tablet at a

constant rate (e.g., constant loading rate ≤ 20 N/s or constant platen movement ≤ 3.5

mm/s).[5]

The force required to fracture the tablet is recorded. This is the breaking force.[5]

Repeat the test for a statistically relevant number of tablets from the batch (typically 10 or

more) to calculate the mean and standard deviation.

The units of force are typically Newtons (N) or kiloponds (kp).[5]

B. Tablet Friability
Objective: To assess the ability of uncoated tablets to withstand abrasion and shock during

manufacturing, packaging, and transportation.

Apparatus: A friability tester, which consists of a drum with a curved projection that rotates at

a specific speed.

Protocol (based on USP <1216>):
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For tablets with a unit weight of 650 mg or less, take a sample of whole tablets that weighs

as close as possible to 6.5 g. For tablets weighing more than 650 mg, use 10 whole

tablets.[6]

Carefully de-dust the tablets and accurately weigh the sample (Initial Weight, W₁).

Place the tablets in the friabilator drum.

Rotate the drum 100 times at a speed of 25 ±1 rpm.[6][7]

Remove the tablets from the drum, carefully remove any loose dust, and accurately weigh

them again (Final Weight, W₂).

Calculate the percentage weight loss (friability) using the formula: Friability (%) = [(W₁ -

W₂) / W₁] * 100.

Generally, a maximum mean weight loss of not more than 1.0% is considered acceptable

for most products.[6]

C. Disintegration Test
Objective: To determine the time it takes for a tablet to break up into smaller particles when

placed in a liquid medium.

Apparatus: A disintegration tester, consisting of a basket-rack assembly that is raised and

lowered in a specified immersion fluid at a constant rate.

Protocol (based on USP <701>):

The apparatus consists of a basket-rack assembly, a 1000-mL beaker for the immersion

fluid, and a thermostatic system to maintain the temperature at 37 ± 2°C.[8]

Place one tablet in each of the six tubes of the basket.

Immerse the basket in the specified fluid (commonly purified water or simulated gastric

fluid) and start the apparatus. The basket should move up and down at a frequency of 29–

32 cycles per minute.[8]
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Observe the tablets. Disintegration is considered complete when no residue of the unit

remains on the screen, except for fragments of insoluble coating or a soft mass with no

firm core.[8][9]

Record the time required for all six tablets to disintegrate. For most immediate-release

uncoated tablets, the specification is typically within 30 minutes.[9]

D. Dissolution Test
Objective: To measure the rate and extent of drug release from the tablet into a liquid

medium over time.

Apparatus: A dissolution testing apparatus (e.g., USP Apparatus 1 - Basket, or USP

Apparatus 2 - Paddle).

Protocol (based on USP <711>):

Place the specified volume (e.g., 900 mL) of the dissolution medium (e.g., 0.1 N HCl,

phosphate buffer) into the vessel of the apparatus.[10]

Equilibrate the medium to a temperature of 37 ± 0.5°C.[11]

Place one tablet into the apparatus (e.g., in the basket for Apparatus 1, or let it sink to the

bottom of the vessel for Apparatus 2).

Immediately begin operating the apparatus at the specified speed (e.g., 50-100 rpm).[10]

At specified time intervals, withdraw a sample of the dissolution medium and analyze it for

the concentration of the dissolved active ingredient using a suitable analytical method

(e.g., UV-Vis spectrophotometry or HPLC).

Plot the percentage of drug dissolved against time to obtain a dissolution profile.

Conclusion and Recommendations
The choice between Lactose Monohydrate and Microcrystalline Cellulose is highly dependent

on the specific requirements of the drug formulation and the desired characteristics of the final

tablet.
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Choose Microcrystalline Cellulose (MCC) when:

High tablet hardness and low friability are critical, especially at low compression forces.

The active pharmaceutical ingredient (API) has poor compressibility.

Rapid tablet disintegration and dissolution are desired.

Formulating via direct compression, as its flow and binding properties are generally

superior.[12]

Choose Lactose Monohydrate when:

A cost-effective filler is needed.

The formulation involves wet granulation, where the flow properties of the initial powder

are less critical.

A controlled erosion mechanism for disintegration is acceptable or desired.

The API is sensitive to the higher moisture content that can be associated with some

grades of MCC.

Often, a combination of both excipients is used to leverage their synergistic properties.[3]

Lactose's brittle fracture can complement MCC's plastic deformation, leading to a robust tablet

with balanced properties.[2][3] This combination can optimize tablet hardness, disintegration,

and dissolution profiles, providing formulators with a versatile tool to meet specific product

targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.ijpsjournal.com/article/The-Effect-Of-Compaction-Force-On-Tablet-Hardness-And-Dissolution-Rate-Of-A-Poorly-Soluble-BCS-Class-II-Micronized-API-In-LactoseBased-Immediate-Release-Formulations-A-Case-Study-With-RSM-Historical-Data-Review-Using-Design-Of-Experiment
https://www.researchgate.net/post/Why-Lactose-and-Avicel-are-usually-combined-together-in-tablet-formulation
https://pmc.ncbi.nlm.nih.gov/articles/PMC3870058/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3870058/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3870058/
https://www.drugfuture.com/pharmacopoeia/usp32/pub/data/v32270/usp32nf27s0_c1217.html
https://www.usp.org/sites/default/files/usp/document/harmonization/gen-chapter/g06_pf_31_6_2005.pdf
https://www.usp.org/sites/default/files/usp/document/harmonization/gen-chapter/g06_pf_ira_32_2_2006.pdf
https://www.usp.org/sites/default/files/usp/document/harmonization/gen-chapter/april-2019-m99460.pdf
https://www.usp.org/sites/default/files/usp/document/harmonization/gen-method/q02_pf_ira_31_2_2005.pdf
https://www.usp.org/sites/default/files/usp/document/harmonization/gen-method/q01_pf_ira_32_2_2006.pdf
https://www.usp.org/sites/default/files/usp/document/harmonization/gen-method/stage_6_monograph_25_feb_2011.pdf
https://www.researchgate.net/publication/11508253_Comparative_Evaluation_of_Co-processed_Lactose_and_Microcrystalline_Cellulose_with_Their_Physical_Mixtures_in_the_Formulation_of_Folic_Acid_Tablets
https://www.benchchem.com/product/b1180014#comparative-study-of-lactose-monohydrate-and-microcrystalline-cellulose-as-tablet-fillers
https://www.benchchem.com/product/b1180014#comparative-study-of-lactose-monohydrate-and-microcrystalline-cellulose-as-tablet-fillers
https://www.benchchem.com/product/b1180014#comparative-study-of-lactose-monohydrate-and-microcrystalline-cellulose-as-tablet-fillers
https://www.benchchem.com/product/b1180014#comparative-study-of-lactose-monohydrate-and-microcrystalline-cellulose-as-tablet-fillers
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1180014?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

